molecular formula C22H22ClNO B8213013 6-(3-(Benzyloxy)phenyl)-1,2,3,4-tetrahydroquinoline hydrochloride

6-(3-(Benzyloxy)phenyl)-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B8213013
M. Wt: 351.9 g/mol
InChI Key: PMSBFXOTZZDDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-(Benzyloxy)phenyl)-1,2,3,4-tetrahydroquinoline hydrochloride is a synthetic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a tetrahydroquinoline core. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Benzyloxy)phenyl)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves a multi-step process:

    Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

    Cyclization to Tetrahydroquinoline: The benzyloxy intermediate is then subjected to cyclization with an appropriate amine and aldehyde under acidic or basic conditions to form the tetrahydroquinoline core.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-(Benzyloxy)phenyl)-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the tetrahydroquinoline core to dihydroquinoline or quinoline.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline or quinoline.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

6-(3-(Benzyloxy)phenyl)-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3-(Benzyloxy)phenyl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-(Methoxy)phenyl)-1,2,3,4-tetrahydroquinoline hydrochloride
  • 6-(3-(Ethoxy)phenyl)-1,2,3,4-tetrahydroquinoline hydrochloride
  • 6-(3-(Propoxy)phenyl)-1,2,3,4-tetrahydroquinoline hydrochloride

Uniqueness

6-(3-(Benzyloxy)phenyl)-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in steric and electronic effects, which influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

6-(3-phenylmethoxyphenyl)-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO.ClH/c1-2-6-17(7-3-1)16-24-21-10-4-8-18(15-21)19-11-12-22-20(14-19)9-5-13-23-22;/h1-4,6-8,10-12,14-15,23H,5,9,13,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSBFXOTZZDDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=CC(=CC=C3)OCC4=CC=CC=C4)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.